Temechine hydrobromide Temechine hydrobromide a neuronal nicotinic AChR antagonist. Potent ganglioblocker. Hypotensive. Good penetration of biological membranes. Rigid bicyclic analog of Pempidine. Non-quaternary analog of Quirestine. Quinicludine derivative, , synthetic.
For comparative information see the attached 2 tables. Cell permeant central nicotinic acetylcholine receptor blocker without action on skeleton muscle innervation. Quinuclidine analog of Pempidine, non-quaternary analog of Quirestine. Hypotensive, selectively blocks autonomic ganglia, the adrenal medulla, carotid glomerules. Three-fold more active than Pempidine, wide therapeutic range. Slows down neuronal pre- and post ganglionar transmission: dilates peripheral vessels and bronchi, arterial pressure and pressor reaction drop. Suppresses gland secretion. Sedative. Good penetration of biological membranes. Blocks superior cervical sympathetic ganglion (electrical stimulation of cats nictiating membrane): ED50 = 17 �g/kg, Pempidine 54 �g/kg. Blocks autonomic ganglion ( vagus electrical stimulation): depressor reaction suppression - 50 �g /kg 40%, 500 �g/kg 100%. After 100% nicotinic blockade with 500 �g /kg, cardiac system still reacts to muscarinic action of ACh (i.v.).
a neuronal nicotinic AChR antagonist. Potent ganglioblocker. Hypotensive. Good penetration of biological membranes. Rigid bicyclic analog of Pempidine. Non-quaternary analog of Quirestine. Quinicludine derivative,, synthetic.
Brand Name: Vulcanchem
CAS No.: 30015-57-7
VCID: VC20761610
InChI: InChI=1S/C11H21N.BrH/c1-10(2)7-9-5-6-12(10)11(3,4)8-9;/h9H,5-8H2,1-4H3;1H
SMILES: CC1(CC2CCN1C(C2)(C)C)C.Br
Molecular Formula: C11H22BrN
Molecular Weight: 248.2 g/mol

Temechine hydrobromide

CAS No.: 30015-57-7

Cat. No.: VC20761610

Molecular Formula: C11H22BrN

Molecular Weight: 248.2 g/mol

* For research use only. Not for human or veterinary use.

Temechine hydrobromide - 30015-57-7

Specification

Description a neuronal nicotinic AChR antagonist. Potent ganglioblocker. Hypotensive. Good penetration of biological membranes. Rigid bicyclic analog of Pempidine. Non-quaternary analog of Quirestine. Quinicludine derivative, , synthetic.
For comparative information see the attached 2 tables. Cell permeant central nicotinic acetylcholine receptor blocker without action on skeleton muscle innervation. Quinuclidine analog of Pempidine, non-quaternary analog of Quirestine. Hypotensive, selectively blocks autonomic ganglia, the adrenal medulla, carotid glomerules. Three-fold more active than Pempidine, wide therapeutic range. Slows down neuronal pre- and post ganglionar transmission: dilates peripheral vessels and bronchi, arterial pressure and pressor reaction drop. Suppresses gland secretion. Sedative. Good penetration of biological membranes. Blocks superior cervical sympathetic ganglion (electrical stimulation of cats nictiating membrane): ED50 = 17 �g/kg, Pempidine 54 �g/kg. Blocks autonomic ganglion ( vagus electrical stimulation): depressor reaction suppression - 50 �g /kg 40%, 500 �g/kg 100%. After 100% nicotinic blockade with 500 �g /kg, cardiac system still reacts to muscarinic action of ACh (i.v.).
a neuronal nicotinic AChR antagonist. Potent ganglioblocker. Hypotensive. Good penetration of biological membranes. Rigid bicyclic analog of Pempidine. Non-quaternary analog of Quirestine. Quinicludine derivative,, synthetic.
CAS No. 30015-57-7
Molecular Formula C11H22BrN
Molecular Weight 248.2 g/mol
IUPAC Name 2,2,6,6-tetramethyl-1-azabicyclo[2.2.2]octane;hydrobromide
Standard InChI InChI=1S/C11H21N.BrH/c1-10(2)7-9-5-6-12(10)11(3,4)8-9;/h9H,5-8H2,1-4H3;1H
Standard InChI Key PKYZWCLYWCKYNX-UHFFFAOYSA-N
SMILES CC1(CC2CCN1C(C2)(C)C)C.Br
Canonical SMILES CC1(CC2CCN1C(C2)(C)C)C.Br

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